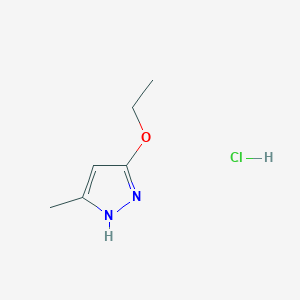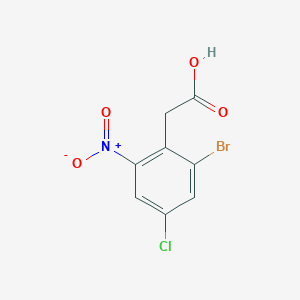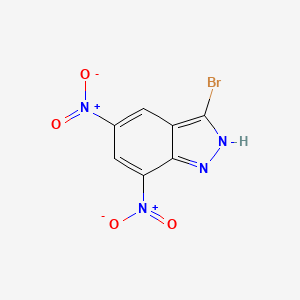
2-Boc-amino-6-chloro-nicotinic acid
Overview
Description
2-Boc-amino-6-chloro-nicotinic acid, also known as 2-(tert-Butoxycarbonylamino)-6-chloronicotinic acid, is a chemical compound with the molecular formula C11H13ClN2O4 . It is used extensively in scientific research due to its diverse applications, including drug development, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of 2-Boc-amino-6-chloro-nicotinic acid involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . A preparation method of 2-chloronicotinic acid, which could be a precursor to the compound, has been patented .Molecular Structure Analysis
The molecular weight of 2-Boc-amino-6-chloro-nicotinic acid is 272.68 . The structure of the compound includes a pyridine ring, a chlorine atom, and a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
The Boc group in 2-Boc-amino-6-chloro-nicotinic acid is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Synthesis and Biological Activity
One study reports on the synthesis of N-Boc-amino acid-(N′-benzoyl)- and N-Boc-amino acid-(N′-nicotinoyl) hydrazides, which were prepared with high yields and purity. These compounds, including derivatives of 2-Boc-amino-6-chloro-nicotinic acid, were tested for antimicrobial activity. Some compounds showed activity comparable to ampicillin against S. aureus and E. coli, indicating their potential as antimicrobial agents (Khattab, 2005).
Herbicidal Activity
Another research focus is on herbicidal activity, where derivatives of nicotinic acid, including those related to 2-Boc-amino-6-chloro-nicotinic acid, were synthesized and tested against various plants. Some derivatives exhibited excellent herbicidal activity, with compound 5f showing potent activity against Lemna paucicostata (duckweed). These findings suggest the potential of these compounds in developing new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).
Microwave-assisted Synthesis
The microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines under optimal conditions is another area of interest. This method provides an efficient way to prepare a range of 2-aminonicotinic acids, including those related to 2-Boc-amino-6-chloro-nicotinic acid, highlighting the versatility and efficiency of microwave-assisted synthesis in organic chemistry (Quevedo et al., 2009).
properties
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQPHEBAPHGVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-amino-6-chloro-nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1523570.png)


![5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523575.png)








amine](/img/structure/B1523592.png)